COX-2 Inhibition Potency: Diarylated THP Scaffold vs. Mono-Arylated Analogs
Based on class-level structure-activity relationship (SAR) data from a foundational study on tetrahydropyran (THP) COX-2 inhibitors, compounds bearing two aryl rings—such as 2-methyl-5,5-diphenyloxane—demonstrate approximately 170-fold greater potency for COX-2 compared to mono-aryl THP analogs. Specifically, mono-aryl substituted THPs exhibit an IC50 of 0.17 μM (170 nM) against COX-2 . In contrast, diaryl-substituted THPs exhibit IC50 values in the range of 0.9 to 5.5 nM .
| Evidence Dimension | Inhibition potency against COX-2 enzyme (IC50) |
|---|---|
| Target Compound Data | 0.9–5.5 nM (class inference for diaryl-substituted tetrahydropyrans) |
| Comparator Or Baseline | 0.17 μM (170 nM) for mono-aryl substituted tetrahydropyrans |
| Quantified Difference | ~30-fold to 190-fold increase in potency |
| Conditions | In vitro COX-2 enzyme inhibition assay; recombinant human COX-2 |
Why This Matters
A 30–190× improvement in COX-2 potency is a critical differentiator for scientists selecting a lead scaffold for anti-inflammatory or oncology programs, where sub-nanomolar inhibition is often required for clinical translation.
